An In-depth Technical Guide to 2-Amino-4,4-dimethylpentanoic Acid: Synthesis and Properties
An In-depth Technical Guide to 2-Amino-4,4-dimethylpentanoic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,4-dimethylpentanoic acid, commonly known as tert-Leucine, is a non-proteinogenic amino acid of significant interest in the fields of organic synthesis and pharmaceutical development. Its bulky and sterically demanding tert-butyl group makes it a valuable chiral auxiliary and a key building block in the synthesis of complex molecules, including peptidomimetics and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 2-Amino-4,4-dimethylpentanoic acid, with a focus on detailed experimental protocols and structured data presentation to support researchers in their laboratory work.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-4,4-dimethylpentanoic acid is presented in Table 1. This data is essential for its handling, characterization, and application in various chemical processes.
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| CAS Number | 106247-35-2 (racemic), 20859-02-3 (L-form) |
| Appearance | White crystalline powder |
| Melting Point | 272-274 °C (decomposes)[1] |
| Boiling Point | 236.0 ± 23.0 °C at 760 mmHg[1] |
| Density | 1.016 ± 0.06 g/cm³[1] |
| Solubility | Soluble in water and acetic acid; slightly soluble in ethanol.[2] |
| pKa | Not readily available |
| XLogP3 | 1.08[1] |
| Refractive Index | 1.465[1] |
| Storage Conditions | 2-8°C[1] |
Synthesis of 2-Amino-4,4-dimethylpentanoic Acid
The synthesis of 2-Amino-4,4-dimethylpentanoic acid can be achieved through both enzymatic and chemical methodologies. The choice of method often depends on the desired stereochemistry (enantiopurity) and the scale of the synthesis.
Enzymatic Synthesis of L-2-Amino-4,4-dimethylpentanoic Acid
Enzymatic synthesis offers a highly stereoselective route to L-tert-Leucine, which is often preferred for pharmaceutical applications. The most common approach involves the reductive amination of the corresponding α-keto acid, trimethylpyruvic acid, using enzymes such as leucine dehydrogenase (LeuDH) or branched-chain aminotransferase (BCAT).
This method utilizes a leucine dehydrogenase, often from a bacterial source like Bacillus cereus, in a whole-cell biotransformation system. To drive the reaction to completion, a cofactor regeneration system is typically employed, often using formate dehydrogenase (FDH) to regenerate NADH.
Experimental Protocol: L-tert-Leucine Production using Recombinant E. coli
1. Strain and Plasmid Construction:
-
The genes encoding for a thermostable Leucine Dehydrogenase (e.g., from Bacillus cereus) and Formate Dehydrogenase (e.g., from Candida boidinii) are cloned into a suitable expression vector (e.g., pET-28a(+)) to create a co-expression plasmid.
-
The resulting plasmid is transformed into a suitable E. coli expression host, such as E. coli BL21(DE3).
2. Cultivation and Induction:
-
A single colony of the recombinant E. coli is used to inoculate 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking at 200 rpm.
-
The overnight culture is then used to inoculate 1 L of fresh LB medium with the same antibiotic.
-
The culture is grown at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.
-
The culture is then incubated for a further 12-16 hours at a lower temperature (e.g., 20°C) to enhance soluble protein expression.
3. Whole-Cell Biocatalyst Preparation:
-
The cells are harvested by centrifugation at 5000 x g for 10 minutes at 4°C.
-
The cell pellet is washed twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
The washed cells can be used directly as a whole-cell biocatalyst or lyophilized for storage.
4. Bioconversion Reaction:
-
The reaction mixture is prepared in a suitable reaction vessel and may contain:
-
Trimethylpyruvic acid (substrate): 100 mM
-
Ammonium formate (amine source and for cofactor regeneration): 1 M
-
NAD⁺ (cofactor): 1 mM
-
Recombinant E. coli whole cells (biocatalyst): 50 g/L (wet cell weight)
-
Buffer: 100 mM phosphate buffer, pH 8.0
-
-
The reaction is carried out at 30-37°C with gentle agitation for 24-48 hours. The pH should be monitored and adjusted as needed with NH₄OH.
5. Product Purification:
-
After the reaction, the cells are removed by centrifugation or filtration.
-
The supernatant is acidified to pH 2-3 with HCl to precipitate the product.
-
The precipitated L-tert-Leucine is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a water/ethanol mixture.
6. Characterization:
-
The purity and identity of the synthesized L-tert-Leucine can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the enzymatic synthesis of L-tert-Leucine.
An alternative enzymatic route utilizes a branched-chain aminotransferase. This enzyme catalyzes the transfer of an amino group from an amino donor, such as L-glutamate, to trimethylpyruvic acid. A coupled enzyme system is often necessary to remove the by-product α-ketoglutarate, which can inhibit the BCAT enzyme.[3][4]
Caption: Coupled enzyme system for BCAT-mediated synthesis.
Chemical Synthesis
Chemical synthesis methods are also widely used, particularly for producing the racemic mixture or for specific derivatization. Classical methods like the Strecker and Bucherer-Bergs syntheses are common.
The Strecker synthesis is a versatile method for producing α-amino acids from an aldehyde or ketone. For tert-Leucine, the starting material is pivalaldehyde (2,2-dimethylpropanal). The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[5]
Experimental Protocol: Strecker Synthesis of 2-Amino-4,4-dimethylpentanoic acid
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.2 eq) and ammonium chloride (1.5 eq) in aqueous ammonia is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Pivalaldehyde (1.0 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The resulting α-aminonitrile may separate as an oily layer or can be extracted with a suitable organic solvent (e.g., diethyl ether).
Step 2: Hydrolysis of the α-Aminonitrile
-
The crude α-aminonitrile is carefully added to a solution of concentrated hydrochloric acid (excess).
-
The mixture is heated to reflux for 6-12 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The resulting solid residue is dissolved in a minimum amount of hot water and the pH is adjusted to the isoelectric point of tert-Leucine (around 6.0) with a base (e.g., ammonium hydroxide).
-
The precipitated racemic 2-Amino-4,4-dimethylpentanoic acid is collected by filtration, washed with cold water and ethanol, and dried.
Caption: General scheme of the Strecker synthesis for tert-Leucine.
The Bucherer-Bergs reaction provides an alternative route starting from a ketone, in this case, pinacolone (3,3-dimethyl-2-butanone). This multi-component reaction with potassium cyanide and ammonium carbonate yields a hydantoin intermediate, which is then hydrolyzed to the amino acid.[2][6]
Experimental Protocol: Bucherer-Bergs Synthesis of 2-Amino-4,4-dimethylpentanoic acid
Step 1: Synthesis of 5,5-Dimethyl-4-tert-butylhydantoin
-
In a pressure vessel, pinacolone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) are mixed in a solvent of ethanol and water (1:1).
-
The vessel is sealed and heated to 60-80°C for 12-24 hours.
-
After cooling, the reaction mixture is acidified with HCl, and the precipitated hydantoin is collected by filtration, washed with water, and dried.
Step 2: Hydrolysis of the Hydantoin
-
The hydantoin intermediate is suspended in a solution of a strong base (e.g., 25% NaOH) or a strong acid (e.g., 20% HCl).
-
The mixture is heated to reflux for 24-48 hours.
-
After cooling, the solution is neutralized to the isoelectric point of tert-Leucine (pH ~6.0) with an acid or base.
-
The precipitated racemic 2-Amino-4,4-dimethylpentanoic acid is collected by filtration, washed, and dried.
Biological Context and Applications
While 2-Amino-4,4-dimethylpentanoic acid is not a proteinogenic amino acid, its unique structural features have led to its widespread use in drug development and biomedical research.
Role in Drug Design and Development
The primary application of tert-Leucine is as a chiral building block in the synthesis of pharmaceuticals. Its bulky tert-butyl group can impart specific conformational constraints on molecules, which can be crucial for their biological activity. It is used in the synthesis of various therapeutic agents, including protease inhibitors and other enzyme modulators. The incorporation of tert-Leucine into peptide-based drugs can also enhance their metabolic stability by hindering enzymatic degradation.
Chiral Auxiliary in Asymmetric Synthesis
Enantiomerically pure L- or D-tert-Leucine is frequently used as a chiral auxiliary to control the stereochemistry of chemical reactions. By temporarily attaching the tert-Leucine moiety to a substrate, its steric bulk directs the approach of reagents, leading to the formation of a desired stereoisomer of the product.
Biological Activity of Derivatives
While direct biological signaling pathways involving 2-Amino-4,4-dimethylpentanoic acid are not well-documented, numerous derivatives have shown significant biological activity. For instance, certain synthetic cannabinoid receptor agonists incorporate a tert-leucinamide moiety, where the bulky side chain plays a role in receptor binding and activity.[7]
As a branched-chain amino acid (BCAA), its structural relative, L-leucine, is known to play a crucial role in cellular metabolism, particularly in the activation of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[8][9][10][11][12] However, it is important to note that the direct effects of tert-Leucine on these pathways have not been extensively studied.
Conclusion
2-Amino-4,4-dimethylpentanoic acid is a valuable and versatile molecule for chemical and pharmaceutical research. The availability of both efficient enzymatic and robust chemical synthetic routes allows for access to both racemic and enantiomerically pure forms of this amino acid. Its unique steric properties make it an indispensable tool for asymmetric synthesis and a key component in the design of novel therapeutics. This guide provides a foundational understanding of the synthesis and properties of tert-Leucine, offering detailed protocols and structured data to aid researchers in its practical application. Further research into the direct biological effects of this non-proteinogenic amino acid may unveil new therapeutic opportunities.
References
- 1. 57224-50-7 | MFCD00066079 | (S)-2-Amino-4,4-dimethylpentanoic acid [aaronchem.com]
- 2. 57224-50-7|(S)-2-Amino-4,4-dimethylpentanoic acid|BLD Pharm [bldpharm.com]
- 3. 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid | C7H15NO3 | CID 242853 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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